3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Description
3-[(2-Phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a sulfonyl-substituted triazole derivative characterized by a 1,2,4-triazol-5-amine core and a 2-phenylethyl sulfonyl group. Its synthesis involves regioselective sulfonylation of the triazole core, as demonstrated in analogous reactions yielding 76–84% endo-substitution products .
Properties
IUPAC Name |
5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c11-9-12-10(14-13-9)17(15,16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULSVGCMRYJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazole-5-amine with 2-phenylethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The triazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Key Observations :
- Phenyl derivatives exhibit potent antibacterial activity, while 4-nitrophenyl analogues show antioxidant effects .
- N42FTA ’s furyl and chlorobenzyl groups enable competitive enzyme inhibition, suggesting sulfonyl groups in the target compound may modulate similar pathways .
- The target compound’s sulfonyl group may enhance solubility and target binding compared to hydrophobic substituents like naphthyl .
Physicochemical and Structural Properties
Table 3: Thermal and Electronic Properties
Key Observations :
- Nitro/tetrazolyl groups (HANTT salts) confer high thermal stability, whereas sulfonyl groups may balance polarity and stability .
Biological Activity
Overview
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a synthetic compound belonging to the class of sulfonyl triazoles. Its unique chemical structure, characterized by a sulfonyl group attached to a triazole ring with a phenylethyl substituent, positions it as a significant candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding interactions with enzymes and receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions, which further increases its binding affinity to biological targets. These interactions may modulate various biochemical pathways, leading to observed pharmacological effects.
Antiviral Activity
Recent studies have identified compounds within the triazole class as effective inhibitors against viral infections. For instance, derivatives of this compound have shown promise in inhibiting the Yellow Fever Virus (YFV). The compound RCB16007 from this class demonstrated significant metabolic stability and good pharmacokinetic properties in mice, with a half-life of 3.4 hours and a maximum concentration of 1190 ng/mL after oral administration .
Antibacterial Activity
The triazole framework is well-known for its antibacterial properties. Compounds similar to this compound have been tested against various bacterial strains. In vitro studies have shown that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the triazole structure have resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against resistant strains .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| RCB16007 | Antiviral | Not specified | |
| Triazole Derivative A | Antibacterial | 0.12 | |
| Triazole Derivative B | Antifungal | 0.25 |
Pharmacokinetics
Pharmacokinetic studies of similar triazole compounds indicate favorable profiles for drug development. The compound RCB16007 exhibited high protein binding and low levels of CYP inhibition in liver microsomes, suggesting minimal drug-drug interactions and good metabolic stability . Such properties are crucial for the development of therapeutics targeting viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
